Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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Overview
Description
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, a fluorophenyl group, a nitrophenyl group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with 3-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the desired quinoline derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(3-nitrophenyl)thiophene-3-carboxylate
- Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate
- Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is unique due to its specific combination of functional groups and structural features. The presence of both fluorophenyl and nitrophenyl groups, along with the quinoline core, provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C26H26FN3O5 |
---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carboxylate |
InChI |
InChI=1S/C26H26FN3O5/c1-4-35-25(32)23-21(15-8-10-16(27)11-9-15)22-19(13-26(2,3)14-20(22)31)29(24(23)28)17-6-5-7-18(12-17)30(33)34/h5-12,21H,4,13-14,28H2,1-3H3 |
InChI Key |
KGNWXWQMMGSRPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1C3=CC=C(C=C3)F)C(=O)CC(C2)(C)C)C4=CC(=CC=C4)[N+](=O)[O-])N |
Origin of Product |
United States |
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